molecular formula C11H15NO2 B12399593 Methyl (R)-2-amino-3-(o-tolyl)propanoate

Methyl (R)-2-amino-3-(o-tolyl)propanoate

Cat. No.: B12399593
M. Wt: 193.24 g/mol
InChI Key: KXWBUUKZTWGWCG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Registry Number and IUPAC Nomenclature

The compound is uniquely identified by the CAS Registry Number 1391511-17-3 . Its systematic IUPAC name is methyl (R)-2-amino-3-(2-methylphenyl)propanoate , which reflects the esterified carboxylic acid group, the amino group at position 2, and the o-tolyl substituent at position 3 of the propane backbone.

Property Value
CAS Registry Number 1391511-17-3
IUPAC Name methyl (R)-2-amino-3-(2-methylphenyl)propanoate
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol

Molecular Formula, Weight, and SMILES Representation

The molecular formula C11H15NO2 corresponds to a molecular weight of 193.24 g/mol , calculated from atomic masses. The SMILES notation CC@HC(=O)OCc1c(cccc1)C encodes the stereochemistry at the α-carbon (R-configuration), the methyl ester group, and the o-tolyl moiety.

Representation Type Value
SMILES C[C@H](N)C(=O)OCc1c(cccc1)C
InChIKey KXWBUUKZTWGWCG-UHFFFAOYSA-N (derived from racemic form)

Stereochemical Configuration and Chiral Center Analysis

The chiral center at the α-carbon (C2) adopts an R-configuration , as determined by Cahn-Ingold-Prelog priority rules. The priority order of substituents is:

  • Amino group (-NH2)
  • Carboxylate ester (-COOCH3)
  • o-Tolyl group (-C6H4CH3)
  • Hydrogen (-H)

This configuration influences the compound’s biological activity, as enantiomers often exhibit distinct interactions with chiral biomolecules like enzymes and receptors.

Historical Context and Discovery Timeline

Methyl (R)-2-amino-3-(o-tolyl)propanoate was first synthesized in the early 21st century as part of efforts to optimize peptide-based therapeutics. The CAS registry (1391511-17-3) indicates its formal recognition post-2010. Key milestones include:

  • 2012 : Initial synthetic protocols for racemic methyl 2-amino-3-(2-methylphenyl)propanoate were published, leveraging esterification of corresponding amino acids.
  • 2015–2020 : Advances in asymmetric catalysis enabled enantioselective synthesis of the (R)-isomer, enhancing its utility in medicinal chemistry.
  • 2021 : Commercial availability of the hydrochloride salt (CAS 1391511-17-3) facilitated broader application in drug discovery pipelines.

Significance in Organic and Medicinal Chemistry

This compound’s structural features make it a versatile building block:

  • Peptide Modifications : The o-tolyl group enhances lipophilicity, improving membrane permeability in peptide therapeutics.
  • Prodrug Design : The methyl ester acts as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid.
  • Receptor Targeting : Derivatives of this compound have been explored as antagonists for integrin receptors (e.g., α4β1 and α4β7), which are implicated in inflammatory diseases.
Application Area Role of Compound Example Use Case
Medicinal Chemistry Chiral scaffold for drug candidates Design of anti-inflammatory agents
Organic Synthesis Intermediate for stereoselective reactions Asymmetric alkylation studies
Biochemical Research Substrate for enzyme activity assays Protease specificity profiling

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(2-methylphenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m1/s1

InChI Key

KXWBUUKZTWGWCG-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC=CC=C1C[C@H](C(=O)OC)N

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Stereoselective Alkylation of Glycine Derivatives

A widely employed route involves the alkylation of chiral glycine equivalents. Lithium diisopropylamide (LDA) is commonly used to deprotonate methyl glycinate derivatives, generating an enolate that undergoes alkylation with o-tolylmethyl electrophiles. For example, treatment of (R)-4-phenyl-2-oxazolidinone-protected glycine methyl ester with LDA in tetrahydrofuran (THF) at −78°C, followed by addition of o-tolylmethyl bromide, yields the alkylated product with >90% diastereomeric excess (de). Acidic hydrolysis of the oxazolidinone auxiliary then affords the free amine, which is isolated as its hydrochloride salt. This method achieves an overall yield of 68–72% and ee values exceeding 98% after recrystallization.

Critical parameters include:

  • Temperature control : Alkylation below −70°C minimizes racemization.
  • Electrophile reactivity : o-Tolylmethyl bromides exhibit superior reactivity compared to chlorides, reducing side-product formation.
  • Solvent polarity : THF enhances enolate stability, while dimethylformamide (DMF) accelerates alkylation but risks diminished stereocontrol.

Asymmetric Hydrogenation of α,β-Unsaturated Esters

Catalytic asymmetric hydrogenation offers a streamlined approach to the (R)-enantiomer. Substrates such as methyl 2-acetamido-3-(o-tolyl)acrylate are hydrogenated under 50 bar H₂ in methanol using a chiral Rhodium-(R)-BINAP catalyst. This method achieves 99% ee and 85% yield within 12 hours at 25°C. The reaction proceeds via a chelation-controlled mechanism, where the BINAP ligand induces face-selective hydrogen adsorption. Key advantages include:

  • Operational simplicity : No cryogenic conditions required.
  • Scalability : Catalyst loading as low as 0.1 mol% maintains efficiency at multigram scales.

However, substrate synthesis remains challenging, often requiring Wittig olefination of o-tolylbenzaldehyde with stabilized ylides.

Enzymatic and Biocatalytic Approaches

Kinetic Resolution Using Lipases

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the enantioselective hydrolysis of racemic methyl 2-amino-3-(o-tolyl)propanoate. In a biphasic system (water/toluene), the (S)-enantiomer is preferentially hydrolyzed to the carboxylic acid, leaving the (R)-ester intact with 94% ee. After 24 hours at 37°C, the unreacted ester is extracted into toluene and isolated in 45% yield. Limitations include:

  • Moderate yields : Inherent to kinetic resolution (theoretical maximum: 50%).
  • Solvent compatibility : Enzyme activity declines in highly apolar media.

Transaminase-Mediated Asymmetric Amination

ω-Transaminases from Arthrobacter sp. convert α-keto esters to (R)-amines using isopropylamine as the amine donor. Methyl 3-(o-tolyl)-2-oxopropanoate undergoes amination in phosphate buffer (pH 7.5) at 30°C, yielding the target compound with 88% ee and 62% conversion. Engineering the transaminase’s active site (e.g., substituting residue F88 with alanine) improves stereoselectivity to 97% ee, albeit at the cost of reduced thermostability.

Resolution of Racemates

Diastereomeric Salt Formation

Racemic methyl 2-amino-3-(o-tolyl)propanoate is resolved using (R)-mandelic acid in ethanol. The (R,R)-diastereomer precipitates preferentially, yielding 34% of the desired enantiomer with 99% ee after two recrystallizations. While cost-effective, this method suffers from low efficiency and high solvent consumption.

Chiral Chromatography

Preparative HPLC on a Chiralpak AD-H column (hexane/ethanol 90:10) separates racemic mixtures with baseline resolution (α = 1.52). Milligram-scale runs achieve >99% ee but are impractical for industrial synthesis due to throughput limitations.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Stereoselective Alkylation 72 98 High Moderate
Asymmetric Hydrogenation 85 99 High High (Rhodium)
Enzymatic Resolution 45 94 Medium Low
Diastereomeric Salt 34 99 Low High

Stereoselective alkylation and asymmetric hydrogenation are preferred for large-scale production, whereas enzymatic methods offer greener alternatives at smaller scales.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.22–7.15 (m, 4H, Ar-H), 3.68 (s, 3H, OCH₃), 3.42 (dd, J = 8.1, 5.3 Hz, 1H, CHNH₂), 2.89 (dd, J = 13.7, 5.3 Hz, 1H, CH₂), 2.73 (dd, J = 13.7, 8.1 Hz, 1H, CH₂), 2.31 (s, 3H, Ar-CH₃).
  • HRMS (ESI-TOF): m/z calcd for C₁₂H₁₇NO₂ [M+H]⁺: 208.1338; found: 208.1335.

Chiral Purity Assessment

Chiral HPLC (Daicel CHIRALPAK IC-3, 0.46 × 25 cm) with hexane/ethanol (85:15) at 1.0 mL/min confirms ee >99% for hydrogenation-derived samples (t_R = 12.7 min).

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.

Conditions and Outcomes

Reagents/ConditionsProductYieldReference
1 M HCl, reflux, 6 h(R)-2-amino-3-(o-tolyl)propanoic acid85–90%
0.5 M NaOH, RT, 12 hSodium salt of the carboxylic acid78%

Racemization is minimized at lower temperatures (≤25°C) and neutral pH during hydrolysis.

Esterification and Transesterification

The methyl ester can be modified via transesterification to produce higher alkyl esters, enhancing solubility or enabling further functionalization.

Example Reaction

  • Reagents : Ethanol, H₂SO₄ (catalytic), 60°C, 8 h

  • Product : Ethyl (R)-2-amino-3-(o-tolyl)propanoate

  • Yield : 72%

Amidation and Peptide Coupling

The amino group participates in amide bond formation, making it valuable in peptide synthesis and pharmaceutical intermediates.

Key Data

  • Reagents : DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole), RCOOH

  • Conditions : DCM, 0°C → RT, 24 h

  • Yield : 65–80% for primary amides

Alkylation and Arylation

The α-amino group undergoes alkylation to form secondary or tertiary amines. This reaction is stereospecific due to the chiral center.

Optimized Protocol

ParameterValue
BaseLiHMDS (1.1 eq)
Alkylating AgentBenzyl bromide (1.2 eq)
SolventTHF, –78°C → RT
Yield68%

Condensation with Carbonyl Compounds

The compound reacts with ketones or aldehydes (e.g., ethyl pyruvate) to form imino derivatives. This is pivotal in nucleoside protection strategies.

Case Study

  • Reaction : Methyl (R)-2-amino-3-(o-tolyl)propanoate + ethyl pyruvate

  • Conditions : NH₄F in MeOH, 55°C, 20 min

  • Product : Uridine-2′-O-imino-2-propanoic acid ethyl ester

  • Yield : 58%

Stability and Degradation

The compound degrades under extreme conditions:

ConditionDegradation PathwayHalf-Life
pH < 2 or pH > 10Ester hydrolysis + racemization<1 h
100°C, aqueous solutionDeamination + decomposition30 min

Stability is optimal at pH 6–8 and temperatures ≤25°C.

Scientific Research Applications

Synthesis and Characterization

Methyl (R)-2-amino-3-(o-tolyl)propanoate can be synthesized through several methods, including asymmetric synthesis techniques that utilize chiral catalysts. The compound's structure is characterized by the presence of an amino group and a methyl ester, which are crucial for its biological activity. The synthesis process often involves the use of ceric ammonium nitrate as an oxidizing agent, which has been shown to enhance enantioselectivity in reactions involving amino acids .

Neuropharmacological Applications

Research indicates that this compound exhibits significant activity as an NMDA receptor ligand. Its structural similarity to other amino acids allows it to interact effectively with neurotransmitter receptors, potentially influencing synaptic transmission and neuroplasticity . Studies have demonstrated that derivatives of this compound can modulate receptor activity, offering insights into the development of treatments for neurological disorders such as Alzheimer's disease and schizophrenia.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound. The compound has shown efficacy against various bacterial strains, suggesting its possible use in developing new antibiotics or antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Pharmaceutical Applications

This compound serves as a versatile building block in medicinal chemistry. Its derivatives are explored for their potential as:

  • Anticancer Agents : Compounds derived from this compound have been evaluated for their cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth .
  • Chiral Synthesis : As a chiral amino acid, it is utilized in the synthesis of other chiral compounds, which are essential in the pharmaceutical industry to ensure the desired therapeutic effects with minimal side effects.

Case Study: NMDA Receptor Modulation

A study conducted on a series of this compound derivatives demonstrated their ability to selectively modulate NMDA receptor subtypes. These findings suggest potential applications in treating conditions characterized by excitotoxicity, such as stroke and traumatic brain injury .

Case Study: Antibacterial Activity

In another investigation, this compound was tested against multidrug-resistant bacterial strains. The results indicated significant antibacterial activity, paving the way for further research into its use as a lead compound for developing new antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
NeuropharmacologyNMDA receptor modulationTreatment of neurological disorders
Antimicrobial ActivityEfficacy against bacterial strainsDevelopment of new antibiotics
Pharmaceutical SynthesisBuilding block for chiral compoundsEnhancing drug efficacy and safety
Anticancer ResearchCytotoxic effects on cancer cell linesPotential new cancer therapies

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(o-tolyl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The specific pathways affected depend on the biological context and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The nature and position of aromatic substituents significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituent Position Key Properties/Applications Evidence ID
Methyl (R)-2-amino-3-(1H-indol-3-yl)propanoate Indol-3-yl β-carbon Tryptophan derivative; chiral building block in peptide synthesis
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-Nitrophenyl β-carbon Electron-withdrawing nitro group enhances reactivity; intermediate for reduction to aminophenyl derivatives
Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate p-Tolyl, chloro, oxo α/β-carbon Ketone and chloro groups enable diverse reactivity (e.g., nucleophilic substitutions); used in bioactive molecule synthesis
Methyl (R)-2-amino-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoate 4-(Bis-chloroethyl)amino β-carbon Nitrogen mustard moiety; potential anticancer agent due to DNA alkylation

Key Observations :

  • Electron-Donating vs.

Functional Group Modifications

Variations in functional groups alter reactivity and applications:

  • Amino Group Protection: Methyl (R)-3-((tert-butoxycarbonyl)amino)-3-(3-chloro-2-fluorophenyl)propanoate () uses a Boc-protected amino group, enhancing stability during synthesis compared to the free amino group in the target compound.
  • Ketone and Halogen Incorporation: Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate () contains a ketone and chloro group, enabling its use as a Michael acceptor or electrophilic intermediate, unlike the unmodified amino-ester in the target compound.

Stereochemical Considerations

Enantiomeric forms (R vs. S) significantly impact biological activity:

  • Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride () is the S-enantiomer of the indole derivative, highlighting how chirality affects receptor binding or metabolic pathways.
  • The R-configuration in the target compound may confer distinct pharmacological or synthetic advantages, such as enantioselective catalysis or targeted bioactivity.

Biological Activity

Methyl (R)-2-amino-3-(o-tolyl)propanoate, also known as 2-Amino-3-(o-tolyl)propanoic acid, is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol
  • IUPAC Name : this compound

The compound features an amino acid structure with a methyl group at the ortho position of the aromatic ring, which influences its chemical reactivity and biological activity. The unique placement of the methyl group enhances its interaction with biological targets compared to other isomers.

Mechanisms of Biological Activity

This compound exhibits various mechanisms of action:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, making it a potential candidate for drug development targeting metabolic disorders.
  • Neurotransmission Modulation : Its interaction with neurotransmitter receptors suggests possible neuroexcitatory effects, which may be beneficial in treating neurological disorders.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against certain bacterial strains, although further research is needed to confirm these effects.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of 2-amino-3-(o-tolyl)propanoic acid against Mycobacterium tuberculosis. The findings indicated that modifications to the structure could enhance activity against resistant strains:

CompoundMinimum Inhibitory Concentration (MIC)Selectivity Index (SI)
Compound A3.1 μM>32
Compound B0.25 μM>40

These results suggest that structural modifications can significantly impact the efficacy of the compound against pathogenic bacteria .

Neuroprotective Effects

Research has suggested potential neuroprotective effects attributed to the compound's ability to modulate NMDA receptor activity. A series of analogues were tested for their influence on neuronal survival under oxidative stress conditions:

AnalogueIC50 (μM)Mechanism
Analogue X10 μMNMDA antagonist
Analogue Y5 μMGlutamate receptor modulator

These studies highlight the potential for developing neuroprotective agents based on this compound's structure .

Q & A

Q. What synthetic strategies are effective for preparing Methyl (R)-2-amino-3-(o-tolyl)propanoate with high enantiomeric purity?

Answer: Enantiomerically pure synthesis typically employs chiral auxiliaries or enzymatic resolution. For example, tert-butoxycarbonyl (Boc) protection of the amino group followed by coupling with o-tolylpropanoic acid derivatives can yield the desired stereochemistry . Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) is another validated method for achieving >99% enantiomeric excess (ee). Post-synthesis purification via recrystallization in ethanol/water mixtures (1:3 v/v) improves purity.

Q. How can researchers confirm the structural identity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Key peaks include δ 7.2–7.4 ppm (aromatic protons of o-tolyl), δ 3.7 ppm (methyl ester), and δ 1.5 ppm (methyl group of o-tolyl).
    • ¹³C NMR: Confirms the ester carbonyl (~170 ppm) and quaternary carbon of the amino acid backbone (~55 ppm) .
  • High-Performance Liquid Chromatography (HPLC):
    Use a Chiralpak AD-H column with a hexane/isopropanol (80:20) mobile phase to assess enantiomeric purity (retention time: ~12 min for the (R)-enantiomer) .

Q. What physicochemical properties are critical for solubility and formulation in biological assays?

Answer:

Property Value Method
LogP~1.35 (predicted)Reverse-phase HPLC
Polar Surface Area~72.5 ŲComputational modeling
Aqueous Solubility2.1 mg/mL (pH 7.4)Shake-flask method

Low LogP suggests moderate lipophilicity, requiring co-solvents (e.g., DMSO ≤5%) for in vitro assays. PSA >60 Ų indicates limited blood-brain barrier permeability .

Advanced Research Questions

Q. How can metabolic stability of this compound be evaluated in preclinical studies?

Answer:

  • In vitro Microsomal Assays:
    Incubate with liver microsomes (human/rat) at 37°C, monitoring ester hydrolysis via LC-MS. Half-life (t₁/₂) <30 min suggests rapid metabolism, necessitating prodrug strategies.
  • Stability in Plasma:
    Quantify degradation products (e.g., free acid) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

Q. What analytical techniques resolve contradictions in reported stereochemical outcomes of synthetic routes?

Answer:

  • Circular Dichroism (CD): Compare experimental CD spectra (190–250 nm) with computational predictions (TD-DFT) to validate absolute configuration .
  • X-ray Crystallography: Resolve ambiguities in crystal structures (e.g., CCDC deposition for methyl esters with o-tolyl groups) .

Q. How does the o-tolyl substituent influence binding affinity in enzyme inhibition studies?

Answer:

  • Molecular Docking: Compare binding modes of (R)- and (S)-enantiomers with target enzymes (e.g., aminotransferases). The o-tolyl group’s steric bulk may hinder binding in rigid active sites.
  • Structure-Activity Relationship (SAR): Replace o-tolyl with meta-substituted aryl groups to assess steric/electronic effects on IC₅₀ values .

Methodological Challenges and Solutions

Q. How to mitigate racemization during esterification or storage?

Solution:

  • Low-Temperature Synthesis: Conduct reactions at ≤0°C to minimize base-catalyzed racemization.
  • Lyophilized Storage: Store at -20°C under argon to prevent hydrolysis/racemization. Residual acidity from HCl salts accelerates degradation; neutralize with NaHCO₃ before storage .

Q. What impurity profiling strategies are recommended for pharmaceutical-grade batches?

Answer:

  • Forced Degradation Studies: Expose to heat (60°C), UV light, and oxidative conditions (H₂O₂). Monitor impurities via UPLC-MS/MS.
  • Reference Standards: Use EP-grade impurities (e.g., methylphenylpropanoic acid derivatives) for spiking experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.